molecular formula C8H10N2O2 B1588177 N'-Hydroxy-4-methoxybenzenecarboximidamide CAS No. 5373-87-5

N'-Hydroxy-4-methoxybenzenecarboximidamide

Cat. No.: B1588177
CAS No.: 5373-87-5
M. Wt: 166.18 g/mol
InChI Key: WVALRFKCJCIVBR-UHFFFAOYSA-N
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Description

N’-Hydroxy-4-methoxybenzenecarboximidamide is an organic compound with the molecular formula C8H10N2O2 It is known for its unique structure, which includes a hydroxy group, a methoxy group, and a benzenecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-4-methoxybenzenecarboximidamide typically involves the reaction of 4-methoxybenzenecarboximidamide with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for N’-Hydroxy-4-methoxybenzenecarboximidamide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-4-methoxybenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The methoxy and hydroxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.

Scientific Research Applications

N’-Hydroxy-4-methoxybenzenecarboximidamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-Hydroxy-4-methoxybenzenecarboximidamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in its reactivity and binding to target molecules. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzamidoxime
  • N-Hydroxy-4-methoxy-benzamidine

Uniqueness

N’-Hydroxy-4-methoxybenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it valuable in various research contexts.

Properties

CAS No.

5373-87-5

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

N'-hydroxy-4-methoxybenzenecarboximidamide

InChI

InChI=1S/C8H10N2O2/c1-12-7-4-2-6(3-5-7)8(9)10-11/h2-5,11H,1H3,(H2,9,10)

InChI Key

WVALRFKCJCIVBR-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N\O)/N

SMILES

COC1=CC=C(C=C1)C(=NO)N

Canonical SMILES

COC1=CC=C(C=C1)C(=NO)N

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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